molecular formula C18H18O4S B154148 Phenol, 4,4'-sulfonylbis[2-(2-propenyl)- CAS No. 41481-66-7

Phenol, 4,4'-sulfonylbis[2-(2-propenyl)-

Cat. No.: B154148
CAS No.: 41481-66-7
M. Wt: 330.4 g/mol
InChI Key: MTMKZABGIQJAEX-UHFFFAOYSA-N
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Description

Phenol, 4,4’-sulfonylbis[2-(2-propenyl)-], also known as Bis(3-allyl-4-hydroxyphenyl)sulfone, is an organic compound with the molecular formula C18H18O4S. It is a sulfone derivative characterized by the presence of two phenolic groups connected by a sulfonyl bridge, each bearing an allyl group. This compound is notable for its applications in various fields, including polymer chemistry and materials science .

Preparation Methods

The synthesis of Phenol, 4,4’-sulfonylbis[2-(2-propenyl)-] typically involves the reaction of 4,4’-diallyldiphenylsulfone with a heterocyclic compound and an amino compound under inert gas conditions. The reaction is carried out at temperatures between 195-210°C . This method is advantageous due to its low byproduct formation and high yield. Industrial production methods often involve similar synthetic routes, ensuring high purity and efficiency .

Chemical Reactions Analysis

Phenol, 4,4’-sulfonylbis[2-(2-propenyl)-] undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate and electrophiles for substitution reactions. Major products formed include quinones and various substituted phenolic compounds .

Comparison with Similar Compounds

Phenol, 4,4’-sulfonylbis[2-(2-propenyl)-] is unique due to its dual phenolic and allyl functionalities, which provide versatility in chemical reactions and applications. Similar compounds include:

These comparisons highlight the unique properties of Phenol, 4,4’-sulfonylbis[2-(2-propenyl)-], making it a valuable compound in various scientific and industrial applications.

Properties

IUPAC Name

4-(4-hydroxy-3-prop-2-enylphenyl)sulfonyl-2-prop-2-enylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O4S/c1-3-5-13-11-15(7-9-17(13)19)23(21,22)16-8-10-18(20)14(12-16)6-4-2/h3-4,7-12,19-20H,1-2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTMKZABGIQJAEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=C(C=CC(=C1)S(=O)(=O)C2=CC(=C(C=C2)O)CC=C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9047598
Record name 4,4'-Sulfonylbis[2-(prop-2-en-1-yl)phenol]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9047598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder
Record name Phenol, 4,4'-sulfonylbis[2-(2-propen-1-yl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

41481-66-7
Record name 4,4′-Sulfonylbis[2-(2-propen-1-yl)phenol]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41481-66-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenol, 4,4'-sulfonylbis(2-(2-propen-1-yl)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol, 4,4'-sulfonylbis[2-(2-propen-1-yl)-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 4,4'-Sulfonylbis[2-(prop-2-en-1-yl)phenol]
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2'-diallyl-4,4'-sulfonyldiphenol
Source European Chemicals Agency (ECHA)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is total glutathione (tGSH) and why is it important?

A1: Total glutathione (tGSH) represents the total pool of glutathione in biological samples, encompassing both its reduced (GSH) and oxidized (GSSG) forms. GSH is a crucial antioxidant, protecting cells from damage caused by reactive oxygen species (ROS). [, , , , , ]

Q2: How does exercise affect glutathione levels?

A2: Studies show that exhaustive exercise can decrease tGSH levels in various tissues like the liver, muscle, and heart. This suggests that intense physical activity can deplete glutathione stores, potentially due to increased ROS production. [, , , ]

Q3: Can glutathione supplementation improve exercise performance?

A3: While exogenous GSH administration effectively raises plasma GSH, it doesn't efficiently deliver GSH to tissues. Although N-acetylcysteine (NAC), a precursor of GSH, has shown some promise, neither direct GSH nor NAC supplementation consistently demonstrates improvement in endurance exercise performance. []

Q4: Is there a link between glutathione and chronic obstructive pulmonary disease (COPD)?

A4: Measuring serum/plasma tGSH and its reduced form (rGSH) as a marker of systemic oxidative stress in COPD is complex. Methodological inconsistencies in existing research make it difficult to draw definitive conclusions. More standardized approaches are needed to clarify the relationship between tGSH and COPD. []

Q5: How does melatonin interact with glutathione in the context of inflammation?

A5: Melatonin appears to protect against oxidative stress induced by lipopolysaccharide (LPS), a potent inflammatory agent. In animal models, melatonin administration increased both tGSH levels and the activity of the antioxidant enzyme glutathione peroxidase (GSH-PX) in the liver and brain following LPS exposure. This suggests a protective effect of melatonin against LPS-induced oxidative damage, potentially mediated by enhancing glutathione-related antioxidant defenses. []

Q6: What is the relationship between tGSH and cardiovascular disease?

A6: Lower tGSH levels are associated with an increased risk of cardiovascular disease (CVD), particularly cerebral small vessel disease. This link is independent of traditional CVD risk factors, suggesting that low tGSH itself may be a risk factor for CVD. []

Q7: Can smoking affect tGSH levels?

A7: Smoking is associated with lower blood levels of tGSH, particularly in patients undergoing hemodialysis. This suggests that smoking exacerbates oxidative stress and reduces the body's antioxidant capacity, making individuals more susceptible to oxidative damage. []

Q8: Is there a connection between tGSH and autism spectrum disorder (ASD)?

A8: While some studies report lower tGSH levels in individuals with ASD, the role of specific genes related to glutathione metabolism, such as GSTM1 and GSTT1, remains unclear. Larger studies are needed to clarify these associations. []

Q9: How does glutathione play a role in non-alcoholic steatohepatitis (NASH)?

A9: In NASH, oxidative stress contributes to liver injury and fibrosis. Green tea extract (GTE), rich in antioxidants, has been shown to protect against NASH-related damage. GTE administration increases hepatic tGSH levels, reduces liver injury markers, and attenuates fibrosis. This suggests a protective role of GTE in NASH, likely through its ability to enhance glutathione-dependent antioxidant defense mechanisms. []

Q10: Can dietary factors influence tGSH levels?

A10: Dietary intake can affect tGSH levels. For example, feeding sows diets high in cassava, which contains cyanogenic glycosides, increased tGSH levels in both sows and their suckling piglets. This suggests a potential role for dietary interventions in modulating glutathione status. []

Q11: Does vitamin E supplementation interact with tGSH levels?

A11: Vitamin E supplementation, particularly when combined with fish oil, has been shown to influence tGSH levels. In rats, vitamin E co-supplementation increased tGSH levels in the liver, heart, and red gastrocnemius muscle, suggesting a potential synergistic effect of these nutrients on glutathione status. []

Q12: What are the challenges in measuring tGSH in biological samples?

A12: Accurate and reliable measurement of tGSH in serum and plasma is challenging due to several factors, including pre-analytical variables like blood collection methods, sample handling, and storage conditions. These factors can significantly influence tGSH measurements, leading to inconsistent results across studies. [, ]

Q13: Are there specific recommendations for accurate tGSH measurement?

A13: Standardizing blood collection procedures, using appropriate stabilizers like EDTA-3DA or EDTA-NaF, and minimizing the time and temperature before plasma separation are crucial for obtaining reliable tGSH measurements. []

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.